molecular formula C7H3F2NO B1363414 3,4-Difluorophenyl isocyanate CAS No. 42601-04-7

3,4-Difluorophenyl isocyanate

Cat. No.: B1363414
CAS No.: 42601-04-7
M. Wt: 155.1 g/mol
InChI Key: YBWJVFMNWMLZEN-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl isocyanate (CAS 42601-04-7) is a highly reactive aromatic isocyanate characterized by two fluorine substituents at the 3- and 4-positions of the benzene ring. It is a colorless, volatile liquid with moderate water solubility and notable reactivity toward nucleophiles such as amines and alcohols, forming urea or urethane derivatives, respectively . Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a critical intermediate in synthesizing biologically active molecules like GIRK channel activators and rigid propellane-based urea derivatives .

The compound’s reactivity is attributed to the electron-withdrawing fluorine atoms, which enhance the electrophilicity of the isocyanate group (-NCO), enabling rapid covalent bond formation under mild conditions . Regulatory information classifies it as flammable (GHS02) and harmful (GHS07), necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorophenyl isocyanate can be synthesized through the reaction of 3,4-difluoroaniline with phosgene. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

3,4-Difluorophenyl isocyanate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. It is particularly valuable in the development of drugs that target specific diseases due to its unique reactivity and selectivity. For instance, it has been used in the synthesis of cyclopropanamine derivatives, which are important for creating new therapeutic agents such as ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes .

Case Study: Ticagrelor Synthesis

  • Objective : To synthesize enantiomerically pure cyclopropanamine derivatives using this compound.
  • Method : The compound was reacted with various reagents to produce intermediates that lead to the desired cyclopropanamine structure.
  • Outcome : The resulting compounds demonstrated significant biological activity, showcasing the importance of this compound in drug development.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its incorporation enhances the stability and efficacy of these products, making them more effective against pests and weeds. The compound's ability to improve the performance of active ingredients is critical for developing environmentally friendly agricultural solutions .

Data Table: Agrochemical Applications

Application TypeCompound UsedBenefits
PesticidesThis compoundIncreased potency and stability
HerbicidesThis compoundEnhanced effectiveness against target species

Polymer Chemistry

In polymer chemistry, this compound contributes to producing specialty polymers with enhanced properties. These polymers exhibit increased thermal stability and chemical resistance, making them suitable for various industrial applications . The compound's reactivity allows for the formation of urethane linkages in polymer synthesis.

Case Study: Specialty Polymers

  • Objective : To develop high-performance polymers using this compound.
  • Method : The compound was polymerized with diols to create urethane-based materials.
  • Outcome : The resulting polymers showed superior thermal and chemical resistance compared to traditional materials.

Material Science

In material science, this compound is applied in developing advanced materials such as coatings and adhesives. These materials require high durability and resistance to environmental factors. The incorporation of this compound enhances the mechanical properties and longevity of these products .

Data Table: Material Applications

Material TypeApplicationProperties Enhanced
CoatingsProtective coatingsDurability and resistance
AdhesivesIndustrial adhesivesMechanical strength

Research and Development

The compound plays a vital role in academic and industrial research projects aimed at exploring new chemical reactions and synthesis pathways. Its unique properties make it an ideal candidate for studying reaction mechanisms and developing novel synthetic methodologies .

Case Study: Reaction Mechanism Studies

  • Objective : To investigate new synthetic routes using this compound.
  • Method : Various substrates were reacted with the compound under controlled conditions.
  • Outcome : New reaction pathways were identified, contributing to the broader understanding of organic synthesis.

Mechanism of Action

The mechanism of action of 3,4-difluorophenyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) readily reacts with compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Reactivity Differences

Key structural analogs include other fluorinated phenyl isocyanates and derivatives. The table below summarizes their distinctions:

Compound Name CAS Number Structural Features Reactivity/Applications
3,4-Difluorophenyl isocyanate 42601-04-7 -NCO group at 1-position; 3,4-F₂ High reactivity in urea synthesis (e.g., GIRK activators, propellane-based ureas) .
2,4-Difluorophenyl isocyanate 65295-69-4 -NCO group at 1-position; 2,4-F₂ Lower steric hindrance; used in agrochemical intermediates.
2,6-Difluorophenyl isocyanate 65295-69-4* -NCO group at 1-position; 2,6-F₂ Increased steric hindrance; limited applications due to reduced accessibility of -NCO.
3,4-Difluorophenylacetic acid 306761-55-7 -CH₂COOH group; 3,4-F₂ Used in chromatography studies; non-reactive compared to isocyanates .
3,4-Difluorobenzoyl chloride - -COCl group; 3,4-F₂ Reacts with amines to form amides; less versatile than isocyanates in urea formation.

Note: CAS numbers for 2,6-difluorophenyl isocyanate and other isomers are listed in .

Key Research Findings

  • Bioactivity in GIRK Activators : this compound-derived ureas exhibit superior potency in activating GIRK1/2 and GIRK1/4 channels (e.g., benzyl congener d : EC₅₀ = 0.07 μM). Substitutions with pyridyl groups or trifluoroethyl moieties significantly reduce activity, highlighting the necessity of the 3,4-difluorophenyl group for optimal binding .
  • Propellane-Based Ureas : The compound reacts with amines to form stereodefined urea derivatives, though diastereoisomer separation remains challenging . This contrasts with simpler isocyanates (e.g., phenyl isocyanate), which lack fluorine-induced stereoelectronic effects.
  • Fluorine Position Effects : Analogous 2,4- or 2,6-difluorophenyl isocyanates exhibit diminished reactivity in urea synthesis due to altered electronic and steric profiles .

Biological Activity

3,4-Difluorophenyl isocyanate (DFPIC), also known as 1,2-difluoro-4-isocyanatobenzene, is an organic compound with significant applications in chemical synthesis and research. Its biological activity is of particular interest due to its potential effects on human health and its role in various industrial processes. This article provides a comprehensive overview of the biological activity of DFPIC, including its toxicological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H4_4F2_2N2_2O
  • Molecular Weight : 172.11 g/mol
  • Boiling Point : 164 °C
  • Density : 1.326 g/mL at 25 °C

Toxicological Profile

DFPIC exhibits several toxicological effects that are important for understanding its biological activity:

  • Acute Toxicity : Classified as harmful if swallowed or inhaled, with potential for causing skin and eye irritation. It falls into categories of acute oral toxicity (Category 4) and acute inhalation toxicity (Category 4) according to OSHA standards .
  • Sensitization : DFPIC can cause respiratory sensitization, which may lead to occupational asthma upon exposure .
  • Carcinogenicity : Currently, there are no established links to carcinogenicity in humans; however, isocyanates are generally regarded as hazardous substances requiring careful handling .

The biological activity of DFPIC is largely attributed to its ability to form adducts with proteins and nucleic acids. This interaction can lead to cellular damage and has been studied in various contexts:

  • DNA Adduct Formation : Research indicates that isocyanates can form DNA adducts, which may contribute to mutagenic effects. For instance, studies have shown that exposure to isocyanates can result in the formation of DNA adducts that could potentially lead to carcinogenesis .

Case Studies

Several case studies highlight the biological activity and health implications associated with DFPIC and similar isocyanates:

  • Occupational Exposure and Asthma :
    • A study examined the relationship between isocyanate exposure and the development of occupational asthma among workers in manufacturing settings. Results indicated a significant correlation between higher time-weighted average exposures and the incidence of asthma symptoms .
  • Biomarker Development :
    • Another study focused on synthesizing biomarkers for isocyanate exposure by creating specific albumin adducts in workers exposed to toluene diisocyanate. This research aids in monitoring exposure levels and assessing health risks associated with isocyanate compounds .

Applications in Research

DFPIC serves as a valuable building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, making it useful for producing derivatives with potential biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-difluorophenyl isocyanate, and how are intermediates purified?

this compound is typically synthesized via the reaction of 3,4-difluoroaniline with phosgene or safer equivalents like triphosgene under anhydrous conditions. Purification often involves fractional distillation under reduced pressure due to its volatile nature . Intermediates such as 3,4-difluoroaniline derivatives may require recrystallization or column chromatography to achieve high purity (>98%), as noted in analogous isocyanate syntheses .

Q. How does the reactivity of this compound compare to other aryl isocyanates in nucleophilic addition reactions?

The electron-withdrawing fluorine substituents at the 3- and 4-positions enhance the electrophilicity of the isocyanate group, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs. This reactivity is exploited in forming urea or carbamate linkages, critical in drug discovery and polymer chemistry. Kinetic studies suggest reaction rates are influenced by solvent polarity and temperature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its volatility, lachrymatory effects, and potential toxicity, handling must occur in a fume hood with PPE (gloves, goggles, respirators). Storage at 0–6°C in airtight containers is recommended to prevent moisture absorption and decomposition . Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze residual isocyanate.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is critical for confirming molecular geometry and non-covalent interactions. For example, in N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, crystallography revealed a dihedral angle of 66.05° between aromatic rings and intermolecular N–H⋯O hydrogen bonds stabilizing the lattice . Such data validate computational models and guide SAR studies in medicinal chemistry.

Q. What methodologies address contradictions in reported bioactivity data for this compound-derived compounds?

Discrepancies often arise from variations in assay conditions (e.g., solvent, concentration) or incomplete characterization. Rigorous quality control (e.g., HPLC purity >95%), standardized bioassays, and transparent reporting of uncorrected/corrected data (e.g., urinary biomarkers in toxicity studies) improve reproducibility . For GIRK activators, substituent effects on potency (e.g., pyridyl vs. benzyl groups) highlight the need for systematic SAR studies .

Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, the fluorine atoms’ inductive effects lower electron density at the isocyanate carbon, favoring nucleophilic attack at this position. MD simulations further assess solvent accessibility and transition states in complex reactions .

Q. What strategies optimize the stability of this compound in long-term storage for experimental use?

Stability is compromised by hydrolysis, leading to urea or carbamic acid formation. Anhydrous storage with molecular sieves and inert atmospheres (N₂/Ar) is recommended. Periodic FT-IR or NMR monitoring detects degradation (e.g., loss of isocyanate peak at ~2270 cm⁻¹) .

Q. Methodological Considerations

Q. How should researchers design kinetic studies to characterize this compound’s reaction mechanisms?

Use stopped-flow UV-Vis spectroscopy to track isocyanate consumption in real-time. Pseudo-first-order conditions (excess nucleophile) simplify rate constant determination. Arrhenius plots (ln k vs. 1/T) elucidate activation energies, while solvent isotope effects (D₂O vs. H₂O) probe proton-transfer steps .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

GC-MS or HPLC-MS with orthogonal detection (e.g., UV/ELSD) identifies hydrolyzed byproducts (e.g., 3,4-difluorophenylurea). Limits of detection (LOD) <0.1% are achievable using validated methods per ICH guidelines. Reference standards (e.g., 3,4-difluoroaniline) ensure accurate calibration .

Q. How can hydrogen-bonding interactions in this compound crystals inform material design?

Crystallographic data (e.g., from ) reveal packing motifs driven by weak N–H⋯O/F interactions. These insights guide the design of co-crystals or MOFs with tailored porosity or thermal stability, leveraging fluorine’s electronegativity for supramolecular engineering.

Properties

IUPAC Name

1,2-difluoro-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJVFMNWMLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370455
Record name 3,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42601-04-7
Record name 3,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorophenyl isocyanate
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Synthesis routes and methods

Procedure details

At -10° to 0° and while stirring, 120 g of 3,4-difluoroaniline (J. Chem. Soc., 73, 5884-5, 1951) is metered into a solution of 180 parts by weight of phosgene in 1,100 parts by weight of chloronaphthalene. The reaction mixture is then slowly heated to 150° C. while passing in additional phosgene, and phosgenated for 2 hours at this temperature. Excess phosgene is expelled with nitrogen and the isocyanate distilled from the solution; b.p. (30 mm Hg): 79°-85° C.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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